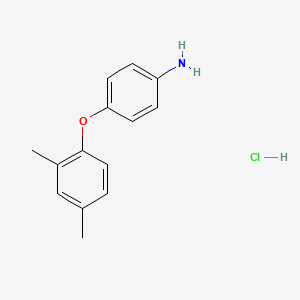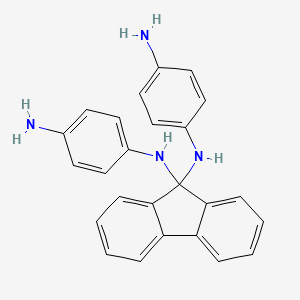![molecular formula C27H27NO3 B12473368 2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12473368.png)
2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tert-butylphenoxy group and a hexahydro-4,6-ethenocyclopropa[f]isoindole core, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, including the formation of the hexahydro-4,6-ethenocyclopropa[f]isoindole core and the introduction of the tert-butylphenoxy group. Common synthetic routes may involve:
Cyclopropanation: The formation of the cyclopropane ring is a crucial step, often achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Aromatic Substitution:
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, are often employed to link the aromatic rings and form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, altering their activity and function.
Pathways: Modulation of signaling pathways, such as those involved in cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 4,4′,4-Tri-tert-Butyl-2,2′:6′,2-terpyridine
- 2,4,6-Tri-tert-butylphenol
- 4,4’-Di-tert-butyl-2,2’-bipyridine
Uniqueness
2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione stands out due to its unique hexahydro-4,6-ethenocyclopropa[f]isoindole core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Eigenschaften
Molekularformel |
C27H27NO3 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
4-[4-(4-tert-butylphenoxy)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C27H27NO3/c1-27(2,3)15-4-8-17(9-5-15)31-18-10-6-16(7-11-18)28-25(29)23-19-12-13-20(22-14-21(19)22)24(23)26(28)30/h4-13,19-24H,14H2,1-3H3 |
InChI-Schlüssel |
ZGCLRGHZIOQNLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12473291.png)
![4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12473311.png)
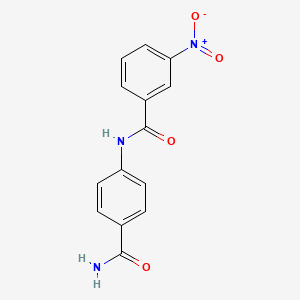
![N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12473328.png)
![N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12473336.png)
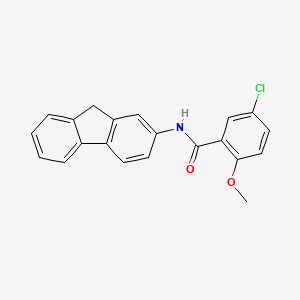
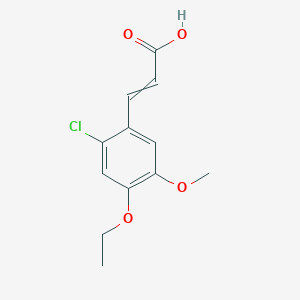
![(2E)-3-{[4-(azepane-1-carbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12473355.png)
![tert-butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12473358.png)
![2-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12473363.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12473369.png)
![N-Ethyl-2-{3-methyl-4-oxo-2-[(Z)-o-tolylimino]-thiazolidin-5-yl}-acetamide](/img/structure/B12473379.png)
